Methyl 20-chloroicosanoate
Description
Methyl 20-chloroicosanoate is a methyl ester derived from 20-chloroeicosanoic acid, featuring a chlorine atom at the terminal carbon (C-20) of a 20-carbon fatty acid chain. For example, Methyl 20-hydroxyeicosanoate (a hydroxylated analog) is documented as a solid with >98% purity, stored under freezer conditions . This compound likely shares similar ester functionality but differs in substituent reactivity and polarity due to the chlorine atom. Chlorinated fatty acid esters are of interest in organic synthesis and material science, where halogenation alters physical properties and reactivity compared to unsaturated or hydroxylated analogs.
Properties
Molecular Formula |
C21H41ClO2 |
|---|---|
Molecular Weight |
361.0 g/mol |
IUPAC Name |
methyl 20-chloroicosanoate |
InChI |
InChI=1S/C21H41ClO2/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2-20H2,1H3 |
InChI Key |
ZKCWIKZVKSNHKK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 20-chloroicosanoate typically involves the chlorination of icosanoic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chlorine atom at the desired position. The resulting 20-chloroicosanoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same steps of chlorination and esterification but optimized for large-scale production. The use of advanced catalysts and reaction conditions can enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 20-chloroicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: 20-chloroicosanoic acid or 20-chloroicosanone.
Reduction: Methyl icosanol or 20-hydroxyicosanoate.
Substitution: 20-hydroxyicosanoate, 20-aminoicosanoate, or 20-thioicosanoate.
Scientific Research Applications
Chemistry: Methyl 20-chloroicosanoate is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and signaling pathways. It can be used as a probe to investigate the effects of chlorinated fatty acids on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting lipid-related disorders. Its ability to interact with specific enzymes and receptors makes it a candidate for drug design and discovery.
Industry: this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its properties make it suitable for applications in the formulation of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of methyl 20-chloroicosanoate involves its interaction with specific molecular targets such as enzymes and receptors involved in lipid metabolism. The chlorine atom at the 20th position can influence the compound’s binding affinity and selectivity towards these targets. The ester group allows for easy hydrolysis, releasing the active 20-chloroicosanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Properties of C20 Methyl Esters
*Inferred data based on structural analogs.
Physical and Chemical Properties
- Polarity and Solubility: The chlorine atom in this compound increases molecular polarity compared to unsaturated analogs (e.g., Methyl 8,11,14,17-eicosatetraenoate) but less than the hydroxylated variant (Methyl 20-hydroxyeicosanoate). This results in intermediate solubility in organic solvents .
- In contrast, unsaturated esters (e.g., Methyl 8,11,14,17-eicosatetraenoate) are prone to oxidative degradation .
- Analytical Behavior: Gas chromatography (GC) retention indices for C20 methyl esters correlate with substituent polarity. This compound is expected to elute later than unsaturated esters (e.g., retention index ~44.39 for cis-11-eicosenoate) due to increased molecular weight and polarity .
Reactivity and Handling Considerations
- Chlorine Reactivity : The C20 chlorine atom may participate in nucleophilic substitution reactions, similar to ethyl chloroacetate, which is incompatible with strong bases and oxidizing agents .
- Storage : Chlorinated esters likely require inert storage conditions to prevent hydrolysis, akin to sodium chloroacetate, which mandates precautions against moisture and incompatible chemicals .
- Safety : While direct toxicity data are unavailable, chlorinated organics (e.g., methyl trichlorosilane) often require rigorous handling protocols, including PPE and ventilation .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Methyl 20-chloroicosanoate, and how can purity and yield be optimized?
- Methodological Answer : The synthesis typically involves esterification of 20-chloroicosanoic acid with methanol under acid catalysis. To optimize yield, control reaction temperature (e.g., 60–80°C) and molar ratios (e.g., 1:5 acid-to-methanol). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by TLC/HPLC . Detailed protocols should specify solvent drying, catalyst type (e.g., H₂SO₄ vs. p-toluenesulfonic acid), and inert atmosphere use to minimize side reactions .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use NMR (¹H, ¹³C, DEPT) to confirm ester group formation and chlorine positioning. FT-IR can validate carbonyl (C=O) and ester (C-O) stretches. Mass spectrometry (EI-MS or HRMS) confirms molecular weight. For physicochemical properties, measure melting point (DSC), solubility (via shake-flask method in polar/nonpolar solvents), and logP values (HPLC-based reverse-phase analysis) . Report deviations from literature values with error margins .
Q. What stability studies are critical for this compound under experimental storage conditions?
- Methodological Answer : Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure (ICH Q1B guidelines). Monitor degradation via HPLC every 7–30 days. Use Arrhenius kinetics to predict shelf life. Include controls (e.g., inert gas-purged vials) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reported reactivity of this compound across different solvents?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model solvent effects on reaction intermediates. Compare solvation-free energies (COSMO-RS) with experimental kinetic data. For conflicting results, validate computational models using solvent parameters (e.g., dielectric constant, Kamlet-Taft) and re-examine experimental conditions (e.g., trace water content in "anhydrous" solvents) .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?
- Methodological Answer : Use isotope-labeled compounds (e.g., ¹³C-methyl or ³⁶Cl) with LC-MS/MS to track metabolites. Combine in vitro assays (hepatic microsomes, CYP450 inhibitors) and in silico tools (Meteor Nexus, SwissADME) to identify phase I/II metabolites. Address interspecies variability by testing human/rodent liver models and correlating with in vivo pharmacokinetic data .
Q. How should researchers design experiments to address conflicting data on the compound’s bioactivity in different cell lines?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design dose-response studies. Use standardized cell lines (ATCC-validated), control for passage number, and normalize viability assays (MTT vs. resazurin). Statistically analyze batch effects (ANOVA) and confounders (e.g., serum lot variability). Replicate contradictory studies with orthogonal assays (e.g., caspase-3 activation vs. ATP depletion) .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare sigmoidal vs. biphasic fits. Report confidence intervals and use bootstrapping for small datasets. Address outliers with Grubbs’ test or robust statistics (e.g., median-based methods) .
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic batches (lot numbers, purity certificates), instrument calibration dates, and software versions. Share raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo. Use checklists (e.g., ARRIVE for in vivo studies) to standardize reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
